1-ETHYL-N~4~,3,5-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
1-ETHYL-N~4~,3,5-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N~4~,3,5-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves a multi-step process. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves a one-pot two-step synthesis through a solvent-free condensation reaction between equimolar amounts of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, followed by reduction with sodium borohydride in methanol at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N~4~,3,5-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-ETHYL-N~4~,3,5-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~,3,5-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyrazole rings can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylpyrazole: This compound shares the pyrazole ring structure but lacks the sulfonamide group, making it less versatile in terms of chemical reactivity.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a similar pyrazole core but different substituents, leading to different chemical properties and applications.
1,3,5-Trimethylhexahydro-s-triazine: This compound has a triazine ring instead of a pyrazole ring, resulting in different reactivity and applications.
Uniqueness
1-ETHYL-N~4~,3,5-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of pyrazole rings and sulfonamide groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
1-ethyl-N,3,5-trimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S/c1-6-18-11(3)13(10(2)15-18)21(19,20)16(4)9-12-7-8-14-17(12)5/h7-8H,6,9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNVUGARIAJPBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N(C)CC2=CC=NN2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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